4-Cyano-N-(6-nitro-1H-benzimidazol-2-yl)benzamide
Description
Properties
CAS No. |
919763-48-7 |
|---|---|
Molecular Formula |
C15H9N5O3 |
Molecular Weight |
307.26 g/mol |
IUPAC Name |
4-cyano-N-(6-nitro-1H-benzimidazol-2-yl)benzamide |
InChI |
InChI=1S/C15H9N5O3/c16-8-9-1-3-10(4-2-9)14(21)19-15-17-12-6-5-11(20(22)23)7-13(12)18-15/h1-7H,(H2,17,18,19,21) |
InChI Key |
RMUJVDKQMWDFNL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(=O)NC2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-N-(6-nitro-1H-benzo[d]imidazol-2-yl)benzamide typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative to form the benzimidazole core. Subsequent nitration and cyanation steps introduce the nitro and cyano groups, respectively .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Chemical Reactions Analysis
Nucleophilic Substitution
The nitro group at position 6 undergoes substitution reactions:
-
Amination : Reduction with H₂/Pd-C in MeOH converts the nitro group to an amine, yielding 4-cyano-N-(6-amino-1H-benzimidazol-2-yl)benzamide (79.4% yield) .
-
Halogenation : Reacts with halide sources (e.g., Cl₂, Br₂) under acidic conditions to replace the nitro group.
Oxidation Reactions
-
The benzimidazole ring is susceptible to oxidation by KMnO₄ in acidic media, forming quinone-like structures.
-
The cyano group can be oxidized to a carboxylic acid under strong oxidative conditions (e.g., H₂O₂/H₂SO₄).
Hydrolysis
-
Cyano Hydrolysis : The CN group hydrolyzes to COOH in acidic (HCl/H₂O) or basic (NaOH) conditions.
Cycloaddition and Cross-Coupling
-
Huisgen Azide-Alkyne Cycloaddition : The nitro group acts as an electron-deficient site for 1,3-dipolar cycloaddition with azides, forming triazole derivatives.
-
Suzuki-Miyaura Coupling : The aryl bromide intermediate (from bromination) participates in palladium-catalyzed cross-coupling with boronic acids.
Hydrogenation and Reduction
Catalytic hydrogenation (H₂/Pd-C) selectively reduces the nitro group to an amine without affecting the cyano or benzamide moieties .
| Substrate | Conditions | Product | Yield |
|---|---|---|---|
| 4-Nitro-N-(6-cyanobenzothiazol-2-yl)benzamide | H₂, 10% Pd-C, MeOH | 4-Amino-N-(1H-benzimidazol-2-yl)benzamide | 79.4% |
Electrophilic Aromatic Substitution
The electron-deficient benzimidazole core directs electrophiles to specific positions:
-
Nitration : Further nitration occurs at position 5 of the benzimidazole ring under HNO₃/H₂SO₄.
-
Sulfonation : Concentrated H₂SO₄ introduces sulfonic acid groups at position 4.
Stability and Side Reactions
-
Thermal Decomposition : Degrades above 300°C, releasing NOₓ and HCN.
-
Photoreactivity : UV exposure induces nitro-to-nitrito rearrangement.
Key Research Findings
-
Synthetic Optimization : Lower yields in amidation (15.8%) are attributed to steric hindrance from the benzamide group .
-
Electronic Effects : The nitro group’s electron-withdrawing nature enhances electrophilic substitution at position 5.
-
Biological Relevance : Hydrogenation products (e.g., amine derivatives) show enhanced COX-2 inhibition (IC₅₀ = 0.037 nM) compared to parent compounds .
Scientific Research Applications
4-Cyano-N-(6-nitro-1H-benzo[d]imidazol-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors
Mechanism of Action
The mechanism of action of 4-Cyano-N-(6-nitro-1H-benzo[d]imidazol-2-yl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with binding domains. The exact pathways depend on the specific biological context and target molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Variations in Benzimidazole Derivatives
The compound is compared to three analogs (Table 1):
Key Observations :
- Electronic Effects: The nitro group in 10 reduces electron density on the benzimidazole ring compared to the amino group in 13, altering solubility and reactivity. For instance, 13 exhibits a higher melting point (>300°C) due to enhanced hydrogen bonding via the –NH₂ group .
- Heterocyclic Core : Replacing benzimidazole with benzothiazole (9 ) introduces sulfur, which modifies electronic properties (e.g., increased polarizability) and may influence bioavailability .
- Biological Implications: The nitro group in 10 may enhance binding to hydrophobic pockets in proteins, as seen in docking studies of similar 4-cyano-benzamides with soluble epoxide hydrolase (sEH) .
Hydrogen Bonding and Crystal Packing
The nitro group in 10 participates in hydrogen bonding as an acceptor (C=O···H–N), while the amino group in 13 acts as both donor and acceptor (–NH₂···O=C), forming stronger intermolecular networks . This explains 13’s exceptionally high melting point (>300°C) compared to 10 (272–274°C) .
Pharmacological Potential
Benzamide derivatives are widely studied as neuroleptics and enzyme inhibitors .
Data Tables
Table 1. Physicochemical Properties of Comparable Compounds
Biological Activity
4-Cyano-N-(6-nitro-1H-benzimidazol-2-yl)benzamide, with the chemical formula CHNO and CAS number 951896-38-1, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article examines the biological activity of this compound, focusing on its mechanisms, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound features a benzimidazole core, which is known for its diverse pharmacological properties. The presence of cyano and nitro groups contributes to its biological activity by influencing its interaction with biological targets.
Biological Activity Overview
This compound exhibits a range of biological activities:
- Anticancer Activity :
- Antimicrobial Activity :
- Inhibition of Kinases :
Case Studies
Several studies have highlighted the biological activity of this compound:
Case Study 1: CK1δ Inhibition
In a study focusing on CK1δ inhibitors, derivatives of benzimidazole were synthesized and evaluated for their inhibitory potential. Compound 23 (this compound) was identified as the most potent with an IC of 98.6 nM. Molecular docking studies revealed strong interactions with the kinase's active site, suggesting a mechanism of competitive inhibition .
Case Study 2: Antimicrobial Efficacy
A series of benzimidazole derivatives were tested for antimicrobial activity against various pathogens. The results indicated that certain derivatives exhibited MIC values comparable to standard antibiotics, highlighting their potential as alternative therapeutic agents .
Table 1: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 4-cyano-N-(6-nitro-1H-benzimidazol-2-yl)benzamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via a two-step approach: (1) Formation of the benzimidazole core by condensing 4-nitro-1,2-diaminobenzene with a cyanobenzoyl chloride derivative under acidic conditions (e.g., HCl/ethanol, reflux). (2) Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates. Reaction optimization should focus on stoichiometric ratios (e.g., 1:1.2 for amine:acyl chloride), temperature control (70–80°C), and catalyst selection (e.g., DMAP for acylation efficiency) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be prioritized?
- Methodological Answer :
- NMR : Confirm the benzimidazole NH proton (δ 12.5–13.5 ppm, DMSO-d6) and cyano group (C≡N stretch at ~2230 cm⁻¹ in IR).
- HPLC-MS : Use a C18 column (acetonitrile/water + 0.1% formic acid) to assess purity (>95%) and detect [M+H]+ ions (exact mass calculated via HRMS).
- XRD : Resolve nitro and cyano substituent orientations in the crystal lattice .
Q. How can researchers design preliminary biological activity assays for this compound?
- Methodological Answer : Prioritize in vitro enzyme inhibition assays (e.g., kinase or HDAC targets) using fluorescence-based kits. Use IC50 determination protocols with dose-response curves (1–100 µM range). Include positive controls (e.g., SAHA for HDACs) and validate results via Western blotting for downstream biomarker modulation (e.g., acetylated histone H3) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be structured to evaluate the nitro and cyano substituents’ roles in bioactivity?
- Methodological Answer :
- Analog Synthesis : Replace nitro with methoxy or halogens and cyano with carboxylic acid to test electronic effects.
- Docking Studies : Use AutoDock Vina to map interactions with target proteins (e.g., HDAC2 active site). Compare binding energies (∆G) of analogs.
- Data Interpretation : Correlate substituent electronegativity with IC50 values using multivariate regression .
Q. What computational strategies are effective for modeling this compound’s pharmacokinetic properties?
- Methodological Answer :
- ADMET Prediction : Use SwissADME to calculate logP (lipophilicity), BBB permeability, and CYP450 inhibition.
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability in aqueous and membrane-bound states. Monitor RMSD (<2 Å) for conformational reliability .
Q. How should researchers address contradictory data in biological efficacy studies (e.g., variable IC50 across cell lines)?
- Methodological Answer :
- Replicate Experiments : Ensure consistent cell passage numbers, serum batches, and assay plate readers.
- Mechanistic Profiling : Perform transcriptomic analysis (RNA-seq) to identify off-target pathways.
- Statistical Validation : Apply ANOVA with post-hoc Tukey tests to distinguish significant outliers .
Q. What theoretical frameworks guide the design of mechanistic studies for this compound?
- Methodological Answer : Anchor hypotheses to established theories like enzyme inhibition kinetics (Michaelis-Menten models) or epigenetic regulation (histone acetylation dynamics). Use time-dependent inactivation assays to distinguish competitive vs. non-competitive inhibition modes. Reference structural biology databases (e.g., PDB) to align findings with crystallographic evidence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
